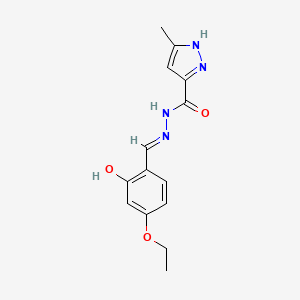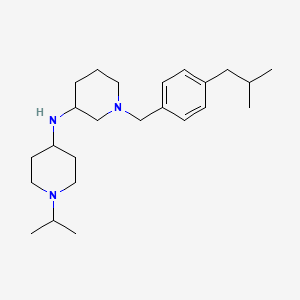
N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide (EHPC) is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EHPC is a pyrazole-based compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has also been reported to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, this compound has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide research, including the development of novel this compound derivatives with improved pharmacological properties, the evaluation of this compound for its potential as a therapeutic agent for various diseases, and the exploration of this compound for its potential as a corrosion inhibitor in various industries. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been synthesized through various methods, and its mechanism of action is not fully understood. This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of novel derivatives, evaluation for therapeutic potential, and exploration for corrosion inhibition.
Métodos De Síntesis
N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 4-ethoxy-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization. Other methods include the reaction of 4-chloro-2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N'-(4-ethoxy-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antidiabetic, and antioxidant properties. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and inflammation. In material science, this compound has been explored for its potential as a corrosion inhibitor.
Propiedades
IUPAC Name |
N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-11-5-4-10(13(19)7-11)8-15-18-14(20)12-6-9(2)16-17-12/h4-8,19H,3H2,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMIMEMMMKVXGE-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)

![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![6-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6018826.png)
![methyl 4-(3-{[(4'-fluoro-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6018831.png)
![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)

![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)
![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)